molecular formula C13H17NO2 B12071240 2-Morpholin-4-yl-1-p-tolyl-ethanone

2-Morpholin-4-yl-1-p-tolyl-ethanone

Cat. No.: B12071240
M. Wt: 219.28 g/mol
InChI Key: YCKYFDHMRZUKDD-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-1-p-tolyl-ethanone is an organic compound with the molecular formula C13H17NO2 It is a derivative of morpholine and toluene, characterized by the presence of a morpholine ring and a p-tolyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-1-p-tolyl-ethanone typically involves the reaction of p-tolyl ethanone with morpholine under specific conditions. One common method is the condensation reaction between p-tolyl ethanone and morpholine in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-1-p-tolyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of p-tolyl carboxylic acid or p-tolyl ketone.

    Reduction: Formation of 2-morpholin-4-yl-1-p-tolyl-ethanol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2-Morpholin-4-yl-1-p-tolyl-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-1-p-tolyl-ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-1-phenyl-2-thioxoethanone: Similar structure with a phenyl group instead of a p-tolyl group.

    1-(4-morpholinyl)-2-phenyl-1-ethanone: Another derivative with a phenyl group.

    2-morpholin-4-yl-1-phenyl-2-thioxoethanone: Contains a thioxo group instead of an ethanone group.

Uniqueness

2-Morpholin-4-yl-1-p-tolyl-ethanone is unique due to the presence of both the morpholine ring and the p-tolyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and in pharmacological research.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-(4-methylphenyl)-2-morpholin-4-ylethanone

InChI

InChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)13(15)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3

InChI Key

YCKYFDHMRZUKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2CCOCC2

Origin of Product

United States

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